(S)-2-HYDROXYBUTYL P-TOSYLATE

Vue d'ensemble

Description

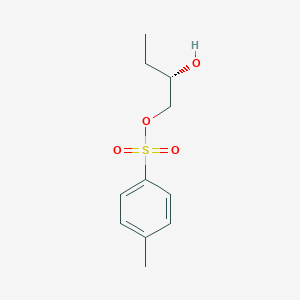

(S)-2-Hydroxybutyl p-tosylate is a chiral organic compound characterized by an (S)-configured hydroxybutyl chain esterified with a p-toluenesulfonyl (tosyl) group. Its molecular formula is C₁₁H₁₆O₄S, and it is structurally defined by the presence of a hydroxy group at the second carbon of a butyl chain and a tosylate moiety at the terminal position. The tosyl group enhances the compound’s reactivity as a leaving group, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of (S)-2-hydroxybutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:

(S)-2-Hydroxybutanol+p-Toluenesulfonyl chloride→(S)-2-Hydroxybutyl tosylate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-HYDROXYBUTYL P-TOSYLATE undergoes various types of chemical reactions, primarily nucleophilic substitution and elimination reactions. These reactions are facilitated by the presence of the tosylate group, which acts as an excellent leaving group.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles such as halides, cyanides, and amines can react with this compound under mild conditions to replace the tosylate group.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products Formed

Nucleophilic Substitution: The major products are typically the substituted derivatives of (S)-2-hydroxybutanol, such as (S)-2-chlorobutanol, (S)-2-aminobutanol, etc.

Elimination Reactions: The major product is often (S)-2-butene.

Applications De Recherche Scientifique

Organic Synthesis

(S)-2-HYDROXYBUTYL P-TOSYLATE is extensively used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution allows for the creation of various derivatives, such as:

- (S)-2-chlorobutanol

- (S)-2-aminobutanol

These derivatives are essential in synthesizing biologically active compounds.

Drug Development

The compound plays a crucial role in drug development due to its chirality, enabling the production of enantiomerically pure substances necessary for pharmacological efficacy. Notable applications include:

- Levocabastine Synthesis : Used as an intermediate in synthesizing levocabastine hydrochloride, an H1 receptor antagonist with significant biological activity.

- Antimicrobial Agents : Derivatives synthesized from (S)-2-HYDROXYBUTYL P-TOSYLATE have shown antimicrobial properties against various bacterial strains, highlighting its potential for developing new antibiotics.

Polymer Production

In industrial settings, this compound is utilized in producing polymers and advanced materials. Its reactivity facilitates the formation of complex polymer structures that can be tailored for specific applications.

Synthesis of Levocabastine

In a study focused on synthesizing levocabastine hydrochloride, this compound was utilized to create intermediates that demonstrated significant biological activity as H1 receptor antagonists. This application underscores the compound's importance in pharmaceutical chemistry.

Antimicrobial Properties

Research has indicated that analogues derived from this compound exhibit antimicrobial activities. For example, derivatives have been evaluated for their efficacy against various bacterial strains, showcasing potential pathways for developing new antibiotics.

Research Findings

Recent studies emphasize the significance of this compound in drug discovery and development:

- Pharmacological Studies : Investigations into its effects on specific biological targets have shown promising results regarding interactions with enzymes involved in metabolic pathways.

- Toxicological Assessments : Safety evaluations indicate that compounds derived from this compound generally exhibit low toxicity levels, making them suitable candidates for further development.

Mécanisme D'action

The mechanism by which (S)-2-HYDROXYBUTYL P-TOSYLATE exerts its effects is primarily through its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The key structural differentiator of (S)-2-hydroxybutyl p-tosylate is the combination of a chiral hydroxybutyl chain and the tosyl group. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison

| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Hydroxy, p-toluenesulfonate | C₁₁H₁₆O₄S | 244.3 |

| Ethyl (S)-2-Hydroxy-4-phenylbutyrate | Hydroxy, ester, phenyl | C₁₂H₁₆O₃ | 208.25 |

| TMAP4+ (porphyrin p-tosylate) | Porphyrin, p-toluenesulfonate | Complex | ~800–1000 |

| (2S)-2-(p-Tolyl)butyrate | Ester, p-tolyl | C₁₁H₁₃O₂⁻ | 177.22 |

Key Observations :

- The tosylate group in this compound distinguishes it from esters (e.g., ethyl (S)-2-hydroxy-4-phenylbutyrate) and carboxylates (e.g., (2S)-2-(p-tolyl)butyrate). This group enhances its polarity and reactivity as a leaving group .

- TMAP4+, a porphyrin-tosylate complex, shares the tosylate counterion but is structurally distinct due to its macrocyclic porphyrin core .

Physicochemical Properties

Table 2: Physicochemical Properties

| Compound Name | Solubility | Boiling Point (°C) | Stability |

|---|---|---|---|

| This compound | Polar solvents, water | Not reported | Stable under dry conditions |

| Ethyl (S)-2-Hydroxy-4-phenylbutyrate | Chloroform, methanol | 331 | Hygroscopic |

| TMAP4+ | Water | Not reported | Light-sensitive |

| (2S)-2-(p-Tolyl)butyrate | Organic solvents | Not reported | Air-stable |

Key Observations :

- The tosylate group in this compound likely improves water solubility compared to non-ionic analogs like ethyl esters .

- Ethyl (S)-2-hydroxy-4-phenylbutyrate’s higher boiling point (331°C) reflects its lower polarity and larger aromatic component .

Reactivity :

- Tosylates as Leaving Groups : this compound is more reactive in substitution reactions than hydroxy esters or carboxylates due to the tosyl group’s superior leaving ability. This makes it preferable in synthesizing chiral intermediates .

- Comparison with Halides : Unlike HCl salts (e.g., H-L-Trp-OBzl•HCl), tosylates offer better solubility control and reduced acidity, minimizing side reactions .

Activité Biologique

(S)-2-Hydroxybutyl p-tosylate, an organic compound classified as a tosylate, is derived from (S)-2-hydroxybutanol and p-toluenesulfonic acid. Its biological activity is primarily linked to its role as an intermediate in organic synthesis, particularly in the formation of biologically active molecules. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

The biological activity of this compound is closely related to its chemical structure and reactivity. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This property is crucial in synthetic organic chemistry, particularly in the development of pharmaceuticals.

- Nucleophilic Substitution : The tosylate group stabilizes the transition state during nucleophilic attack, enhancing reaction rates.

- Synthesis of Active Compounds : Its utility in synthesizing various biologically active compounds makes it a valuable reagent in medicinal chemistry.

Applications in Drug Development

This compound has been employed as a key intermediate in the synthesis of several pharmaceutical agents. Its chirality allows for the production of enantiomerically pure compounds, which are essential for pharmacological efficacy.

Case Studies

- Synthesis of Levocabastine : In a study focused on the synthesis of levocabastine hydrochloride, this compound was utilized to create intermediates that demonstrated significant biological activity as H1 receptor antagonists .

- Antimicrobial Properties : Research has shown that analogues of compounds synthesized from this compound exhibit antimicrobial activities. For example, derivatives have been evaluated for their efficacy against various bacterial strains, highlighting the potential for developing new antibiotics .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other tosylates and related compounds is beneficial.

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| (R)-2-Hydroxybutyl mesylate | Methanesulfonate | Higher reactivity |

| (R)-2-Hydroxybutyl triflate | Trifluoromethanesulfonate | Superior leaving group |

| This compound | p-Toluenesulfonate | Moderate reactivity; versatile use |

This table illustrates that while other tosylates may exhibit higher reactivity or different leaving group characteristics, this compound offers a balanced profile that is particularly useful in synthetic applications.

Research Findings

Recent studies have emphasized the importance of this compound in drug discovery and development:

- Pharmacological Studies : Investigations into its effects on specific biological targets have shown promising results, particularly regarding its interaction with enzymes involved in metabolic pathways.

- Toxicological Assessments : Safety evaluations indicate that compounds derived from this compound generally exhibit low toxicity levels, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (S)-2-Hydroxybutyl p-tosylate with high enantiomeric purity?

- Methodological Answer : Synthesis involves:

- Chiral Precursor Selection : Start with (S)-2-hydroxybutanol to retain stereochemistry.

- Tosylation Reaction : React with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, using a base like pyridine or triethylamine to scavenge HCl .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC for enantiomeric purity >98%.

- Characterization : Confirm structure via H/C NMR (aromatic Ts protons at ~7.7 ppm, methylene signals at 3.5–4.0 ppm) and polarimetry for optical rotation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : Identify Ts-group protons (doublets at δ 7.2–7.8 ppm) and hydroxyl conversion (absence of OH peak at δ 1–5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H] expected at m/z ~286).

- Infrared (IR) Spectroscopy : Detect sulfonate ester stretch (~1360 cm) and absence of hydroxyl (~3300 cm) post-tosylation.

- Polarimetry : Measure specific rotation (e.g., [α] = +X°) to verify enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary factors (e.g., catalyst loading, solvent polarity, temperature) using a fractional factorial design to identify critical variables.

- Replicate Studies : Conduct triplicate runs to assess reproducibility.

- Statistical Analysis : Apply ANOVA to distinguish significant effects (p < 0.05) and optimize conditions via response surface methodology (RSM) .

- Controlled Environment : Ensure anhydrous conditions and inert gas purging to minimize side reactions (e.g., hydrolysis) .

Q. What strategies enhance the stability of this compound in solution for long-term storage?

- Methodological Answer :

- Solvent Selection : Use anhydrous, aprotic solvents (e.g., DCM, acetonitrile) to prevent hydrolysis.

- Storage Conditions : Store at –20°C under argon with molecular sieves (3Å) to absorb moisture.

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, UV detection at 254 nm) to detect degradation products (e.g., free alcohol or p-toluenesulfonic acid) .

Q. Data Contradiction and Analysis

Q. How should discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry be addressed?

- Methodological Answer :

- Cross-Validation : Calibrate HPLC with a chiral column (e.g., Chiralpak AD-H) using known standards. Compare results with polarimetry under identical temperature and solvent conditions.

- Error Analysis : Calculate relative standard deviation (RSD) across three replicates for each method.

- Systematic Review : Check for impurities (e.g., residual TsCl) via H NMR integration, which may skew polarimetry readings .

Q. Experimental Design and Reporting

Q. How to design a kinetic study for the hydrolysis of this compound under aqueous conditions?

- Methodological Answer :

- Variable Control : Adjust pH (2–12), temperature (25–60°C), and ionic strength (buffer solutions).

- Rate Measurement : Use H NMR to track Ts-group peak disappearance or conduct titration with NaOH to quantify liberated p-toluenesulfonic acid.

- Data Modeling : Fit results to a pseudo-first-order kinetic model; calculate activation energy via Arrhenius plot .

Propriétés

IUPAC Name |

[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427109 | |

| Record name | ST50825910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143731-32-2 | |

| Record name | ST50825910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.